(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent in Parkinson's Disease
The compound has been explored for its potential use in imaging for Parkinson's disease. Specifically, a study synthesized a tracer, [11C]HG-10-102-01, which was prepared from a precursor closely related to the compound . This tracer demonstrated high radiochemical yield and purity, indicating its potential for use in positron emission tomography (PET) imaging related to the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Inhibition of Fructose-1,6-bisphosphatase
Various compounds including pyrazoles, pyrroles, indoles, and carbazoles, which share structural similarities with the compound , were screened for inhibitory activity against fructose-1,6-bisphosphatase (FBPase). The study found that certain derivatives exhibited IC50 values comparable to AMP, the natural inhibitor of FBPase, suggesting their potential as FBPase inhibitors (Rudnitskaya et al., 2009).
Antibacterial and Antimicrobial Activity
A series of pyrazole and pyrimidine derivatives, closely related to the compound , were synthesized and evaluated for their antimicrobial and anticancer activity. These compounds exhibited good to excellent antimicrobial activity and higher anticancer activity compared to a reference drug (Hafez et al., 2016). In a similar vein, another study synthesized novel thiazolyl pyrazole and benzoxazole derivatives and found them to have significant antibacterial activities (Landage et al., 2019).
Enzyme Inhibitory Activity
Compounds with structural similarities to the target compound were evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Some of these compounds showed significant inhibitory activities, suggesting potential applications in treating diseases related to these enzymes (Cetin et al., 2021).
Corrosion Inhibition
Pyrazole derivatives, structurally similar to the compound of interest, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies found that certain derivatives acted as efficient inhibitors, suggesting potential applications in corrosion prevention (Yadav et al., 2015).
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-25-19(11-17(24-25)15-5-3-2-4-6-15)20(28)27-13-16-12-22-21(23-18(16)14-27)26-7-9-29-10-8-26/h2-6,11-12H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFCTZWCVUZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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